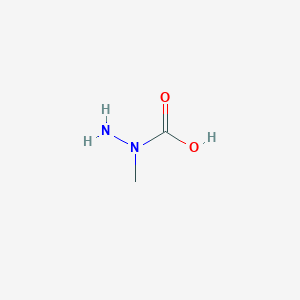
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate is a complex chemical entity that belongs to the phenothiazine class of compounds Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate typically involves multi-step organic reactions. The starting material is often a phenothiazine derivative, which undergoes sulfonation to introduce sulfonium groups. The reaction conditions usually require the presence of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where phenothiazine derivatives are treated with sulfuric acid under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and distillation to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium groups to thiols or sulfides.
Substitution: The sulfonium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the phenothiazine core can interact with cellular membranes and alter their properties, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine compound with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate: is unique due to the presence of multiple sulfonium groups, which enhance its reactivity and potential applications. This distinguishes it from other phenothiazine derivatives that typically lack such functional groups.
Propiedades
Número CAS |
64325-09-3 |
|---|---|
Fórmula molecular |
C16H21NO8S5 |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;sulfuric acid;sulfate |
InChI |
InChI=1S/C16H19NS3.2H2O4S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*(H2,1,2,3,4)/q+2;;/p-2 |
Clave InChI |
ZWWSOIIRVZGOBP-UHFFFAOYSA-L |
SMILES canónico |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)(=O)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


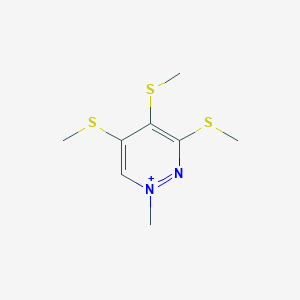
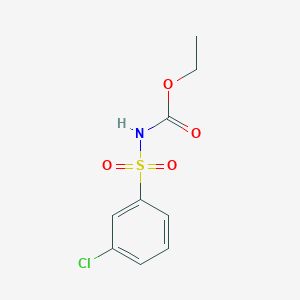

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
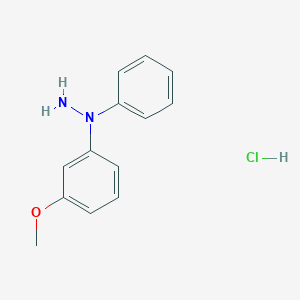
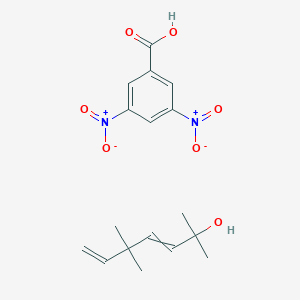
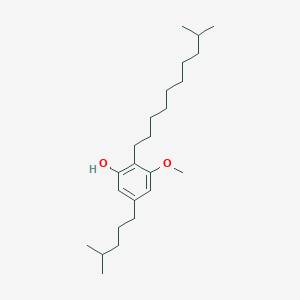


![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
